molecular formula C16H11ClF3N3O2S B1680858 4-(5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide CAS No. 170569-86-5

4-(5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide

Cat. No.: B1680858
CAS No.: 170569-86-5
M. Wt: 401.8 g/mol
InChI Key: NSQNZEUFHPTJME-UHFFFAOYSA-N
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Mechanism of Action

SC-236, also known as 4-(5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide, is a potent and selective inhibitor of cyclooxygenase-2 (COX-2) and has been studied for its potential applications in cancer therapy, lower back pain, and inflammation .

Target of Action

The primary targets of SC-236 are Cyclooxygenase 2 (COX-2) and the Nuclear factor NF-kappa-B complex . COX-2 is an enzyme involved in inflammation and is expressed in various tissues, including the brain, kidney, and bone . The Nuclear factor NF-kappa-B complex is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .

Mode of Action

SC-236 acts as a selective inhibitor of the COX-2 enzyme . Its expression at various sites is increased during inflammation, experimentally, in response to mitogenic stimuli . SC-236 also works directly through suppressing the nuclear translocation of RelA/p65, a transcription factor . It directly targets proteins that facilitate the nuclear translocation of NF-κB, an inflammatory signaling pathway .

Biochemical Pathways

The primary biochemical pathway affected by SC-236 is the cyclooxygenase pathway . By inhibiting COX-2, SC-236 reduces the production of prostaglandins, which are key mediators of inflammation and pain . Additionally, by targeting the NF-κB pathway, SC-236 can influence the expression of various genes involved in immune and inflammatory responses .

Pharmacokinetics

It is known that sc-236 has a long plasma half-life .

Result of Action

SC-236 exerts anti-inflammatory effects by suppressing the phosphorylation of ERK in a murine model . It also suppresses activator protein-1 (AP-1) through c-Jun NH2-terminal kinase . These actions result in the reduction of inflammation and pain .

Action Environment

The action of SC-236 can be influenced by various environmental factors. For instance, the expression of COX-2, one of the primary targets of SC-236, is increased during inflammation and in response to mitogenic stimuli . Therefore, the presence of these stimuli in the environment can potentially influence the efficacy of SC-236.

Properties

IUPAC Name

4-[5-(4-chlorophenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3N3O2S/c17-11-3-1-10(2-4-11)14-9-15(16(18,19)20)22-23(14)12-5-7-13(8-6-12)26(21,24)25/h1-9H,(H2,21,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQNZEUFHPTJME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432082
Record name 4-(5-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide
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Molecular Weight

401.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

insoluble
Record name SC-236
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14059
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Mechanism of Action

This drug is a selective inhibitor of the COX-2 enzyme,. COX-2 is expressed in the brain, in the kidney, in bone, and likely in the female reproductive system. Its expression at other sites is increased during inflammation, experimentally, in response to mitogenic stimuli. Growth factors, phorbol esters, and interleukin (IL)-1 stimulate the expression of COX-2 in fibroblasts, while endotoxin serves the same function in monocytes/macrophages. SC-236 works also directly through suppressing the nuclear translocation of RelA/p65, a transcription factor. SC-236 directly targets proteins that facilitate the nuclear translocation of NF-κB, an inflammatory signaling pathway,.
Record name SC-236
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14059
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CAS No.

170569-86-5
Record name 4-[5-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide
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Record name 4-(5-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide
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Record name SC-236
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Record name 4-(5-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide
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Record name 170569-86-5
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Record name SC-236
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Synthesis routes and methods

Procedure details

4-Sulphonamidophenylhydrazine hydrochloride (982 mg, 4.4 mmol 1,1-equivalent) was added to a stirred solution of 4,4,4-trifluoro-1-[4-(chloro)phenyl]-butane-1,3-dione from Step 1 (1.00 g, 4.0 mmol) in ethanol 150 mL). The reaction was heated to reflux and stirred for 20 hours. (HPLC area percent showed a 96:3 ratio of 4-[4-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide to its regioisomer (4-[3-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. After cooling to room temperature, the reaction mixture was concentrated in vacuo. The residue was taken up in ethyl acetate, washed with water and with brine, dried over MgSO4, filtered, and concentrated in vacuo to give a light brown solid which was recrystallized from ethyl acetate and iso-octane to give the pyrazole (1.28 g, 80%, mp 143-145° C.). HPLC showed that the purified material was a 99.5:0.5 mixture of 4-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide to its regioisomer. 1H NMR (CDCl3/CD3OD 10/1) d 5.2 (s, 2H), 6.8 (s, 1H), 7.16 (d, j=8.5 Hz, 2H), 7.35 (d, j=8.5 Hz, 2H), 7.44 (d, j=8.66, 2H), 7.91 (d, j=8.66, 2H.); 13C NMR (CDCl3/CD3OD 10/1) d 106.42 (d, j=0.03 Hz), 121.0 (q, j=276 Hz), 125.5, 126.9, 127.3, 129.2, 130.1, 135.7, 141.5, 143.0, 143.9 (q, j=37 Hz), 144.0; 19F NMR (CDCl3/CD3OD 10/1) d −62.9. EI GC-MS M+=401.
[Compound]
Name
4-Sulphonamidophenylhydrazine hydrochloride
Quantity
982 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
4-[4-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
4-[3-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
80%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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